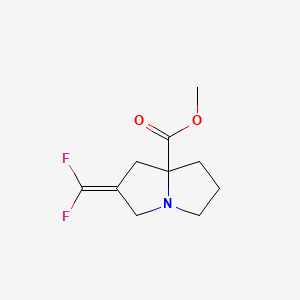
6-Chloro-5-fluoropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-fluoropyridin-2-OL is a heterocyclic compound with the molecular formula C₅H₃ClFNO It is a derivative of pyridine, where the pyridine ring is substituted with chlorine and fluorine atoms at the 6th and 5th positions, respectively, and a hydroxyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyridin-2-OL can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination and chlorination reactions. For instance, starting with 2-amino-5-chloropyridine, diazotization can be performed using sodium nitrite in the presence of hydrochloric acid, followed by fluorination using a fluorinating agent such as hydrogen fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-fluoropyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring.
Oxidation and Reduction: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridone derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-5-fluoropyridin-2-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-fluoropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to these targets, thereby modulating their activity. The hydroxyl group at the 2nd position can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-6-fluoropyridin-3-ol
- 2-Chloro-3-fluoro-5-hydroxypyridine
- 5,6-Difluoropyridin-2-ol
Uniqueness
6-Chloro-5-fluoropyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring, along with the hydroxyl group, makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C5H3ClFNO |
|---|---|
Peso molecular |
147.53 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) |
Clave InChI |
BGLKJELWPIVXIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)

![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)

![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)


